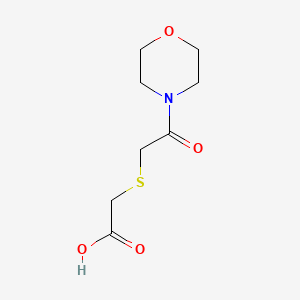![molecular formula C12H15NO3S B1269687 1-[4-(Pirrolidin-1-ilsulfonil)fenil]etanona CAS No. 58722-33-1](/img/structure/B1269687.png)
1-[4-(Pirrolidin-1-ilsulfonil)fenil]etanona
Descripción general
Descripción
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary target of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is the dihydrofolate reductase (DHFR) enzyme . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting this enzyme, the compound can potentially disrupt the growth and proliferation of cells .
Mode of Action
The compound interacts with its target, the DHFR enzyme, by binding to its active site. This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides
Biochemical Pathways
The inhibition of the DHFR enzyme affects the folic acid pathway , which is essential for the synthesis of nucleotides. This disruption can lead to a decrease in DNA replication, affecting the growth and proliferation of cells . The downstream effects of this disruption can vary depending on the type of cell and its specific biochemical environment.
Result of Action
The compound has been tested in-vitro against the human liver hepatocellular carcinoma cell line (HepG2). Some synthesized compounds exhibited better activity than methotrexate (MTX), a commonly used chemotherapy drug . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, potentially making it useful in the treatment of certain types of cancer .
Análisis Bioquímico
Biochemical Properties
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The compound’s interaction with DHFR involves binding to the enzyme’s active site, thereby inhibiting its activity and leading to antiproliferative effects . Additionally, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone has been evaluated for its potential to inhibit other enzymes, such as carbonic anhydrase, which is involved in various physiological processes .
Cellular Effects
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone exhibits notable effects on cellular processes. In vitro studies have demonstrated its ability to inhibit the proliferation of human liver hepatocellular carcinoma cells (HepG2). This antiproliferative effect is attributed to the compound’s interaction with DHFR, leading to disrupted DNA synthesis and cell cycle arrest . Furthermore, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone influences cell signaling pathways, including those involved in apoptosis and cell survival, by modulating gene expression and protein activity .
Molecular Mechanism
The molecular mechanism of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone involves its binding interactions with key biomolecules. The compound’s inhibition of DHFR is a primary mechanism, where it competes with the natural substrate, dihydrofolate, for binding to the enzyme’s active site . This competitive inhibition results in decreased tetrahydrofolate production, impairing DNA synthesis and cell proliferation. Additionally, 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone may interact with other enzymes and proteins, leading to changes in their activity and downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy .
Dosage Effects in Animal Models
The effects of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a role in the metabolism of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone, influencing its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its activity and function .
Subcellular Localization
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus may enhance its ability to interact with nuclear enzymes and influence gene expression .
Métodos De Preparación
The synthesis of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde with an appropriate acetylating agent . One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone can be compared with other sulfonamide compounds such as:
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but with an acetamide group instead of an ethanone group.
4-(Pyrrolidinylsulfonyl)phenylboronic acid: Contains a boronic acid group, which imparts different chemical properties and reactivity.
The uniqueness of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone lies in its specific combination of the pyrrolidine and sulfonyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJULSIFMBCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354952 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-33-1 | |
| Record name | 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)
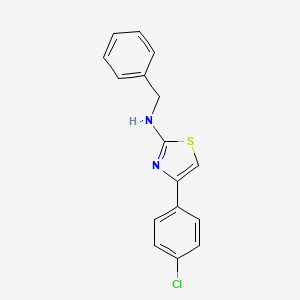
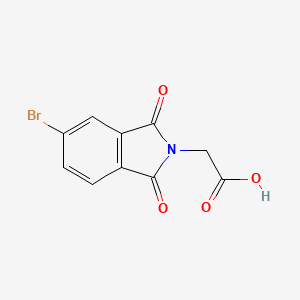
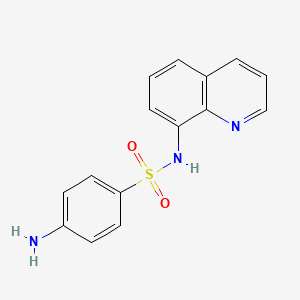
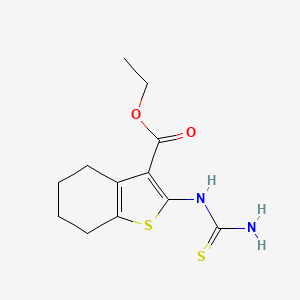
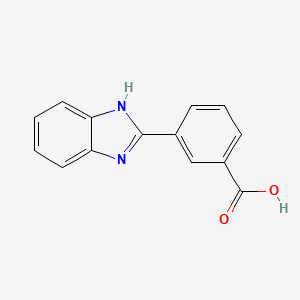

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
